2-Methoxy-6-(trifluoromethyl)isonicotinic acid
Overview
Description
2-Methoxy-6-(trifluoromethyl)isonicotinic acid is an organic compound that belongs to the class of isonicotinic acids. It features a methoxy group at the second position and a trifluoromethyl group at the sixth position on the isonicotinic acid ring.
Biochemical Analysis
Biochemical Properties
2-Methoxy-6-(trifluoromethyl)isonicotinic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially modulating their activity through binding interactions. These interactions can lead to either inhibition or activation of the enzymes, depending on the specific biochemical context .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in inflammatory responses, thereby affecting cellular signaling pathways. Additionally, it can alter metabolic fluxes within cells, impacting overall cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, leading to either inhibition or activation. This binding can result in conformational changes in the enzyme structure, thereby altering its activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular health and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anti-inflammatory properties. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating a dosage-dependent response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can influence metabolic flux and alter the levels of various metabolites within the cell. The compound’s metabolism can lead to the formation of active or inactive metabolites, depending on the specific enzymatic pathways involved .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect its localization and accumulation within different cellular compartments. The compound’s distribution is crucial for its overall activity and function within the biological system .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects. The localization can impact its activity and function, contributing to its overall role in cellular processes .
Preparation Methods
The synthesis of 2-Methoxy-6-(trifluoromethyl)isonicotinic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-trifluoromethyl-3-nitropyridine with methanol in the presence of a catalyst under reflux conditions. The reaction typically proceeds with high yield and purity . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
2-Methoxy-6-(trifluoromethyl)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amine group, which can further react to form various derivatives.
Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Methoxy-6-(trifluoromethyl)isonicotinic acid has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting bacterial infections and inflammatory diseases.
Agrochemicals: The compound is utilized in the development of herbicides and pesticides due to its ability to inhibit specific enzymes in pests.
Material Science: It is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-(trifluoromethyl)isonicotinic acid involves its interaction with specific molecular targets. In pharmaceuticals, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to the death of bacterial cells . In agrochemicals, it targets enzymes critical for pest survival, thereby providing effective pest control .
Comparison with Similar Compounds
2-Methoxy-6-(trifluoromethyl)isonicotinic acid can be compared with other similar compounds such as:
2-Methyl-6-(trifluoromethyl)nicotinic acid: This compound has a methyl group instead of a methoxy group, which affects its reactivity and applications.
2-(Trifluoromethyl)isonicotinic acid: Lacks the methoxy group, leading to different chemical properties and uses.
Isonicotinic acid: The parent compound without any substituents, used as a building block in various chemical syntheses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and enhances its utility in various applications.
Properties
IUPAC Name |
2-methoxy-6-(trifluoromethyl)pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c1-15-6-3-4(7(13)14)2-5(12-6)8(9,10)11/h2-3H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQHNZRQGMJSRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=N1)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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